1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring:
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group.
Attachment of the methylbenzyl group: This is usually done through a nucleophilic substitution reaction where the triazole derivative reacts with a 4-methylbenzyl halide.
Formation of the carboxamide group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Similar compounds to 1-(2-chlorophenyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives like fluconazole and itraconazole. These compounds also exhibit antimicrobial properties but differ in their specific molecular targets and mechanisms of action. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-6-8-13(9-7-12)10-19-17(23)15-11-22(21-20-15)16-5-3-2-4-14(16)18/h2-9,11H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKHLDYCCRNBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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